molecular formula C12H11NO4 B8815742 Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Methyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Cat. No. B8815742
M. Wt: 233.22 g/mol
InChI Key: QJGANVAGISWMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109229B2

Procedure details

A solution of 4-methoxy-indole (1.04 g, 7.07 mmol) in Et2O (150 mL) cooled to 0–5° C. was treated with oxalyl chloride (0.7 mL, 8.0 mmol). After 1h, the orange solution was allowed to warm to room temperature and stirred 2.5 h. Additional oxalyl chloride (0.25 mL, 2.9 mmol) was then added. After stirring 3 h at room temperature, the mixture was cooled to −78° C. and a 25% solution of sodium methoxide in methanol (5.4 mL, 23.4 mmol) added. The suspension was warmed to room temperature, stirred 3 h and neutralized by the addition of pH 7 buffer. The mixture was poured into EtOAc and the organic layer was separated and washed with saturated aq sodium bicarbonate, brine, dried (MgSO4) and concentrated to a dark oil. Trituration with Et2O (75 mL) afforded the title compound as a green solid (0.848 g, 51%) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) 12.40 (s, 1H), 8.20 (d, J=4.3 Hz, 1H), 7.19 (dd, J=7.8, 7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 6.73 (d, J=7.8 Hz, 1H), 3.84 (s, 3H), 3.82 (s, 3H). MS (electrospray, m/z) 234.0 (M++1), 232.1 (M−−1).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C(Cl)(=O)[C:13](Cl)=[O:14].[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>CCOCC.CCOC(C)=O>[CH3:18][O:19][C:13](=[O:14])[C:21]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[CH:11][C:3]=2[O:2][CH3:1])[NH:7][CH:6]=1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5.4 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 3 h at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
neutralized by the addition of pH 7 buffer
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with saturated aq sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C(=O)C1=CNC2=CC=CC(=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.848 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.